molecular formula C9H6ClF3O3 B1530402 4-Methoxy-3-(trifluoromethoxy)benzoyl chloride CAS No. 1070774-23-0

4-Methoxy-3-(trifluoromethoxy)benzoyl chloride

Cat. No.: B1530402
CAS No.: 1070774-23-0
M. Wt: 254.59 g/mol
InChI Key: HWYUFLOSGDZCMG-UHFFFAOYSA-N
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Description

4-Methoxy-3-(trifluoromethoxy)benzoyl chloride is a clear, colorless liquid . It is an organic building block . The IUPAC name for this compound is this compound . It has a molecular weight of 254.59 .


Molecular Structure Analysis

The InChI code for this compound is 1S/C9H6ClF3O3/c1-15-6-3-2-5(8(10)14)4-7(6)16-9(11,12)13/h2-4H,1H3 . This code provides a specific representation of the molecule’s structure.


Physical and Chemical Properties Analysis

This compound is a liquid at ambient temperature . It has a molecular weight of 254.59 .

Scientific Research Applications

Polymer Synthesis and Modification

  • Hyperbranched Polyester Modification : Kricheldorf et al. (1999) utilized a variety of acid chlorides, including 4-methoxycinnamoyl, for in situ end-group modification of star-shaped hyperbranched polyesters. This process allowed for control over the solubilities and glass-transition temperatures of the polymers by altering the nature of the end groups, demonstrating the versatility of 4-Methoxy-3-(trifluoromethoxy)benzoyl chloride in modifying polymer properties (Kricheldorf, Bolender, & Wollheim, 1999).

Catalysis and Organic Synthesis

  • Friedel–Crafts Acylation Reactions : Ross and Xiao (2002) reported on the use of metal triflates for catalyzing aromatic electrophilic substitution reactions, such as benzoylation and acetylation, in ionic liquids. This method, which includes reactions of benzoyl chloride and its derivatives, showcases the role of this compound in facilitating efficient synthesis processes with improved regioselectivity (Ross & Xiao, 2002).

Antimicrobial and Antioxidant Applications

  • Synthesis of Antimicrobial and Antioxidant Compounds : Rangaswamy et al. (2017) developed a new class of antimicrobials and antioxidants by synthesizing functionalized 3-(benzofuran-2-yl)-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazole scaffolds, utilizing benzoyl chlorides in the synthesis process. This research highlights the application of this compound in creating compounds with potential health benefits (Rangaswamy, Kumar, Harini, & Naik, 2017).

Fluorescent Probes and Sensing Applications

  • Sensing pH and Metal Cations : Tanaka et al. (2001) explored the use of benzoxazole and benzothiazole derivatives, prepared from 2-(pentafluorophenyl)benzazoles, as fluorescent probes for sensing magnesium and zinc cations. The study illustrates the potential of derivatives related to this compound in the development of sensitive probes for detecting environmental and biological analytes (Tanaka, Kumagai, Aoki, Deguchi, & Iwata, 2001).

Properties

IUPAC Name

4-methoxy-3-(trifluoromethoxy)benzoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6ClF3O3/c1-15-6-3-2-5(8(10)14)4-7(6)16-9(11,12)13/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWYUFLOSGDZCMG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)Cl)OC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6ClF3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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